molecular formula C11H13NS2 B1623935 N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine CAS No. 86052-56-4

N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine

Cat. No. B1623935
CAS RN: 86052-56-4
M. Wt: 223.4 g/mol
InChI Key: HYBVQPGCTVABLD-UHFFFAOYSA-N
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Description

N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine, also known as TETA, is a chemical compound with potential applications in scientific research. TETA belongs to the family of organic compounds known as amines, which are commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In

Mechanism of Action

The mechanism of action of N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine is not well understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine has been shown to form complexes with copper, nickel, and zinc ions, among others. These complexes have been investigated for their potential use in catalytic reactions and as fluorescent probes for imaging.
Biochemical and Physiological Effects
N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen. N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to chelate metal ions that are involved in the formation of amyloid plaques.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine in lab experiments is its ability to form stable complexes with metal ions, which can be useful in catalytic reactions and imaging. N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine is also relatively easy to synthesize and has low toxicity. However, one limitation is that N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine has not been extensively studied for its biochemical and physiological effects, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine. One area of interest is the synthesis of new metal complexes using N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine as a ligand, which could have potential applications in catalysis and imaging. Another area of research is the investigation of N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine's potential use in treating neurodegenerative diseases, which could have significant implications for the development of new therapies. Additionally, further studies on the biochemical and physiological effects of N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine could help to expand our understanding of its potential applications in scientific research.

Scientific Research Applications

N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine has been used in various scientific research applications, including as a ligand in the synthesis of metal complexes for catalytic reactions, as a precursor for the synthesis of fluorescent probes for imaging, and as a building block for the synthesis of biologically active compounds. N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine has also been investigated for its potential use as a corrosion inhibitor and as a stabilizer for polymers.

properties

IUPAC Name

2-thiophen-2-yl-N-(thiophen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS2/c1-3-10(13-7-1)5-6-12-9-11-4-2-8-14-11/h1-4,7-8,12H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBVQPGCTVABLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427884
Record name N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine

CAS RN

86052-56-4
Record name N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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